Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride

Description

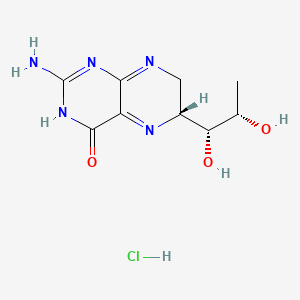

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride (CAS: 909566-30-9) is a chiral pteridine derivative with the molecular formula C₉H₁₃N₅O₃ and a molecular weight of 239.235 g/mol. It features two defined stereocenters, including the critical 6R configuration, which governs its biological and chemical behavior. This compound exists in the quinonoid tautomeric form (q-BH₂), distinct from other dihydrobiopterin isomers. It is a precursor or intermediate in enzymatic processes, particularly in neurotransmitter synthesis and nitric oxide production . The hydrochloride salt form enhances its solubility and stability, making it suitable for biochemical research applications.

Properties

IUPAC Name |

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O3.ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17);1H/t3-,4+,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHYJSMRUIOMKW-ZUOBHZEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation with Halogens or Ferricyanide

Direct oxidation of BH4 using iodine (I₂) or potassium ferricyanide (K₃[Fe(CN)₆]) under acidic conditions is a widely documented method. For example:

Aerobic Oxidation

Auto-oxidation of BH4 in Tris or phosphate buffers (pH 6.8–7.6) generates Q-BH2 as a transient intermediate.

-

Kinetics : Half-life of Q-BH2 is <2 minutes at 25°C, necessitating rapid isolation.

-

Stabilization : Addition of 1 mM ascorbic acid or 0.1 M thiourea extends stability to 10–15 minutes.

Enzymatic Synthesis via Phenylalanine Hydroxylase

Catalytic Oxidation

Phenylalanine hydroxylase (PAH) converts BH4 to Q-BH2 during phenylalanine hydroxylation.

Dihydropteridine Reductase (DHPR) Coupling

DHPR regenerates BH4 from Q-BH2 using NADH, enabling cyclic synthesis:

-

Oxidation : BH4 → Q-BH2 (via PAH).

-

Reduction : Q-BH2 + NADH → BH4 (via DHPR).

Hydrogenation of Biopterin Derivatives

Catalytic Hydrogenation of Dihydrobiopterin

7,8-BH2 is hydrogenated to Q-BH2 using PtO₂ or Pd/C under acidic conditions:

Diastereomeric Resolution

Racemic Q-BH2 mixtures are resolved via chiral chromatography:

Analytical Validation and Stability Data

Table 1. Comparative Analysis of Preparation Methods

Table 2. Stability of Q-BH2·HCl Under Variable Conditions

| Condition | Half-Life | Degradation Product |

|---|---|---|

| pH 7.4, 25°C | 2 min | 7,8-BH2 |

| pH 2.0, 4°C | 48 hr | None |

| 0.1 M Thiourea, pH 7.0 | 30 min | <5% 7,8-BH2 |

Challenges and Optimization Strategies

-

Rearrangement Mitigation : Acidic conditions (pH <3.0) and antioxidants (e.g., ascorbate) suppress 7,8-BH2 formation.

-

Scalability Issues : Enzymatic methods face cost barriers; chemical oxidation is preferred for large-scale synthesis.

-

Stereochemical Purity : Chiral resolution or asymmetric hydrogenation improves 6R-configuration fidelity .

Chemical Reactions Analysis

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese dioxide for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing other quinoid compounds. In biology, it plays a role in redox reactions and cellular respiration. In medicine, it has potential therapeutic applications due to its antioxidant properties and involvement in various biological processes . In the industry, it is used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride involves its role as a cofactor in redox reactions. It participates in electron transfer processes, which are crucial for cellular respiration and energy production. The compound interacts with various enzymes and proteins, facilitating the transfer of electrons and hydrogen atoms .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Stereochemical Comparison

Table 2: Impact of Stereochemistry on Properties

Research Findings and Implications

Stereochemical Specificity: The 6R configuration in Quinonoid-dihydro-L-biopterin is critical for its role as a cofactor, analogous to lactones where chirality dictates odor .

Hydrochloride Salt Utility: Salt formation enhances solubility, a shared trait with 6-aminoquinoline and fluoroquinolones, though the target compound’s applications are metabolic rather than antimicrobial .

Analytical Validation: ECD spectroscopy, as applied to sesquiterpenoids, could verify the target compound’s stereochemical integrity, ensuring its suitability for biochemical studies .

Biological Activity

Quinonoid-(6R)-dihydro-L-biopterin hydrochloride is a significant compound in the realm of biochemistry and pharmacology, particularly due to its role as a cofactor in various enzymatic reactions. This article explores the biological activity of this compound, emphasizing its mechanisms, therapeutic potential, and relevant research findings.

Overview of this compound

This compound, a derivative of tetrahydrobiopterin (BH4), is essential for the function of several enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase, and nitric oxide synthase. These enzymes are crucial for neurotransmitter synthesis and other metabolic processes.

The biological activity of this compound primarily revolves around its role as a cofactor in redox reactions. It facilitates electron transfer processes vital for cellular respiration and energy production. The compound interacts with various enzymes, enhancing their catalytic efficiency by stabilizing reaction intermediates and facilitating substrate conversion.

Key Functions:

- Electron Transfer : Participates in redox reactions critical for metabolic pathways.

- Cofactor Role : Serves as a necessary cofactor for key enzymes involved in neurotransmitter synthesis.

- Antioxidant Properties : Exhibits protective effects against oxidative stress, which is beneficial in cardiovascular health.

1. Neurotransmitter Synthesis

This compound is pivotal in synthesizing catecholamines such as dopamine, norepinephrine, and epinephrine. The enzymatic activity of PAH depends on this compound to convert phenylalanine into tyrosine. A deficiency in this cofactor can lead to metabolic disorders characterized by neurotransmitter imbalances.

2. Cardiovascular Health

Research indicates that tetrahydrobiopterin supplementation can ameliorate conditions associated with oxidative stress in cardiovascular diseases. It protects soluble guanylate cyclase from oxidative inactivation, thereby enhancing nitric oxide signaling and promoting vasodilation .

3. Antioxidant Activity

The compound demonstrates antioxidant properties by scavenging free radicals and preventing lipid peroxidation. This action contributes to cellular protection against damage caused by oxidative stress .

Table 1: Summary of Biological Activities

Case Study: Tetrahydrobiopterin Supplementation

A study highlighted the effects of tetrahydrobiopterin supplementation on patients with phenylketonuria (PKU). Patients receiving BH4 showed improved metabolic control and reduced blood phenylalanine levels. This indicates the therapeutic potential of quinonoid compounds in managing metabolic disorders .

Comparative Analysis with Other Compounds

This compound can be compared with other quinoid compounds such as benzoquinones and naphthoquinones, which also exhibit biological activities but differ in their specific mechanisms and applications:

| Compound Type | Biological Activity | Key Differences |

|---|---|---|

| Quinonoid Compounds | Redox reactions, antioxidant properties | Varying structural features and enzyme interactions |

| Benzoquinones | Pigmentation, antimicrobial properties | Primarily involved in pigmentation processes |

| Naphthoquinones | Anticancer properties | More focused on cytotoxicity against cancer cells |

Q & A

Q. What are the standard analytical methods for characterizing Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride purity and structure?

- Methodological Answer : Purity and structural integrity are typically assessed using orthogonal analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (gradient elution). Monitor absorbance at 254 nm for quantification .

- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR in deuterated solvents (e.g., DO or DMSO-d) to confirm stereochemistry and functional groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode validates molecular weight and isotopic patterns.

- Purity Criteria : Acceptance thresholds (e.g., ≥98% by HPLC) should align with pharmacopeial standards for related hydrochlorides .

Q. How is this compound synthesized in laboratory settings?

- Methodological Answer : Synthesis typically involves:

- Biopterin Core Modification : Enzymatic or chemical reduction of L-biopterin using NADPH-dependent reductases under anaerobic conditions to generate the dihydro form.

- Quinonoid Formation : Oxidation under controlled pH (e.g., 6.5–7.0) with catalytic metal ions to stabilize the quinonoid intermediate.

- Hydrochloride Salt Formation : Precipitate the compound using HCl in anhydrous ethanol, followed by recrystallization for purity. Purification steps include silica gel chromatography (eluent: methanol/chloroform) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent thermal degradation and photoisomerization .

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrochloride salt.

- Stability Monitoring : Perform periodic HPLC analysis to detect decomposition products (e.g., oxidized biopterin derivatives) .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in activity assays involving this compound?

- Methodological Answer :

- Orthogonal Assays : Cross-validate results using fluorescence-based activity assays (e.g., NADPH oxidation) and radiometric methods (e.g., H-labeled substrate incorporation) .

- Variable Optimization : Test pH (5.5–8.0), temperature (25–37°C), and cofactor concentrations (e.g., Mg) to identify confounding factors.

- Data Normalization : Include internal controls (e.g., known enzyme inhibitors) and normalize activity to protein concentration or baseline cofactor levels .

Q. How to design a study to investigate the interaction of this compound with enzymatic cofactors?

- Methodological Answer :

- Kinetic Assays : Use stopped-flow spectrophotometry to measure binding kinetics (k, K) with phenylalanine hydroxylase or nitric oxide synthase.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry under physiological buffer conditions.

- Molecular Docking : Validate experimental data with in silico models (e.g., AutoDock Vina) to map interaction sites on enzyme structures .

Q. What methodologies assess the photostability of this compound under varying experimental conditions?

- Methodological Answer :

- Accelerated Photodegradation : Expose samples to UV light (λ = 254–365 nm) in a controlled chamber. Monitor degradation via HPLC at timed intervals .

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life under standard storage conditions.

- Radical Scavenger Testing : Evaluate stabilizers (e.g., ascorbic acid) to mitigate oxidative damage during prolonged light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.